Cas no 1261640-69-0 (3'-Chloromethyl-2,4,5,5'-tetrachlorobiphenyl)

3'-Chloromethyl-2,4,5,5'-tetrachlorobiphenyl 化学的及び物理的性質
名前と識別子
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- 3'-Chloromethyl-2,4,5,5'-tetrachlorobiphenyl
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- インチ: 1S/C13H7Cl5/c14-6-7-1-8(3-9(15)2-7)10-4-12(17)13(18)5-11(10)16/h1-5H,6H2
- InChIKey: WCLNZOVZWBRBTN-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=CC=1C1C=C(C=C(CCl)C=1)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 272
- XLogP3: 6.6
- トポロジー分子極性表面積: 0
3'-Chloromethyl-2,4,5,5'-tetrachlorobiphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011003245-1g |
3'-Chloromethyl-2,4,5,5'-tetrachlorobiphenyl |
1261640-69-0 | 97% | 1g |
$1564.50 | 2023-09-03 |
3'-Chloromethyl-2,4,5,5'-tetrachlorobiphenyl 関連文献
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
3'-Chloromethyl-2,4,5,5'-tetrachlorobiphenylに関する追加情報
3'-Chloromethyl-2,4,5,5'-tetrachlorobiphenyl: A Comprehensive Overview
The compound with CAS No. 1261640-69-0, commonly referred to as 3'-Chloromethyl-2,4,5,5'-tetrachlorobiphenyl, is a highly specialized organic molecule that has garnered significant attention in various scientific and industrial domains. This compound belongs to the family of biphenyl derivatives, characterized by its unique structure and versatile applications. In recent years, advancements in synthetic methodologies and material science have further enhanced its utility across multiple sectors.
3'-Chloromethyl-2,4,5,5'-tetrachlorobiphenyl is a derivative of biphenyl, a class of compounds known for their stability and electronic properties. The molecule consists of two benzene rings connected by a single bond (C-C), with specific substituents attached to each ring. The substituents include chlorine atoms at positions 2, 4, and 5 on the first ring and a chloromethyl group (-CH₂Cl) at position 3' on the second ring. This specific substitution pattern imparts unique chemical and physical properties to the compound.
One of the most notable features of 3'-Chloromethyl-2,4,5,5'-tetrachlorobiphenyl is its high thermal stability. This attribute makes it an ideal candidate for applications in high-temperature environments. Recent studies have demonstrated its potential as a stabilizing agent in polymer composites, where it enhances the thermal resistance of materials without compromising their mechanical integrity. Furthermore, its electronic properties make it a promising candidate for use in organic electronics and optoelectronic devices.
The synthesis of 3'-Chloromethyl-2,4,5,5'-tetrachlorobiphenyl involves a multi-step process that typically begins with the chlorination of biphenyl derivatives. The introduction of the chloromethyl group at position 3' is achieved through nucleophilic substitution reactions or other advanced organic synthesis techniques. Researchers have recently explored more efficient and environmentally friendly methods for synthesizing this compound, leveraging catalytic systems and green chemistry principles.
In terms of applications, 3'-Chloromethyl-2,4,5,5'-tetrachlorobiphenyl has found utility in several key areas:
- Materials Science: Its thermal stability and electronic properties make it suitable for use in high-performance polymers and composites.
- Pharmaceuticals: The compound serves as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications.
- Environmental Science: Due to its stability and reactivity under specific conditions
Recent research has also highlighted the potential of 3'-Chloromethyl-2,tetraclorobifenil (as it is sometimes abbreviated) in energy storage technologies. Studies have shown that when incorporated into electrode materials for batteries or supercapacitors, this compound can significantly improve energy density and charge-discharge efficiency.
In conclusion, 3'-Chloromethyl-2,tetraclorobifenil (CAS No. 1261640-69-0) stands out as a versatile compound with a wide range of applications across diverse scientific disciplines. Its unique chemical structure, combined with advancements in synthetic methods, positions it as a valuable tool for addressing contemporary challenges in material science, pharmaceuticals, and energy technology. As research continues to uncover new possibilities for this compound, its role in shaping future innovations is expected to grow significantly.
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